N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-4-ethoxybenzamide
Description
Properties
IUPAC Name |
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-4-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-2-22-15-9-5-13(6-10-15)17(20)19-12-18(21,14-7-8-14)16-4-3-11-23-16/h3-6,9-11,14,21H,2,7-8,12H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJNNDDHZSEFAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC(C2CC2)(C3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-4-ethoxybenzamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Cyclopropyl Intermediate: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Furan Ring Introduction: The furan ring can be synthesized through a variety of methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Coupling Reactions: The cyclopropyl and furan intermediates are then coupled with a benzamide derivative using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-4-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-4-ethoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activity.
Materials Science: Its unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of complex organic molecules with biological systems, providing insights into molecular mechanisms and pathways.
Mechanism of Action
The mechanism of action of N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-4-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and furan rings may play a role in binding to these targets, while the benzamide moiety could be involved in specific interactions with amino acid residues in the active site of enzymes or receptors. This compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Benzamides and Sulfonamides
Table 1: Key Structural and Molecular Comparisons
*Calculated based on structural analysis.
Structural and Functional Insights
Aromatic Core Modifications
- Thiophene vs. Benzamide : Replacing the benzamide with a thiophene-2-carboxamide (Table 1) introduces a sulfur atom, which may alter electronic properties and enhance hydrophobic interactions in biological systems .
- Sulfonamide vs. Sulfonamides are prevalent in antimicrobial and herbicide design due to their metabolic stability.
Substituent Effects on Bioactivity
- Ethoxy vs.
- Halogenation : Etobenzanid contains a dichlorophenyl group, which enhances pesticidal activity via electrophilic interactions. The absence of halogens in the target compound may reduce toxicity but also limit broad-spectrum efficacy.
Crystal Structure and Physicochemical Properties
- Derivatives like 2-hydroxy-N-(4-methylphenyl)benzamide exhibit well-defined crystal structures stabilized by intramolecular hydrogen bonds (O-H···O=C). Similar hydrogen-bonding networks likely exist in the target compound, affecting solubility and melting behavior.
Biological Activity
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-4-ethoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities and therapeutic applications. This article delves into its biological activity, synthesizing information from diverse research sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by the following components:
- Cyclopropyl group : A three-membered carbon ring that contributes to the compound's stability and reactivity.
- Furan ring : A five-membered aromatic ring containing oxygen, known for its role in various biological processes.
- Hydroxyethyl moiety : A functional group that enhances solubility and biological interaction.
- Ethoxybenzamide : This segment may contribute to the compound's pharmacological properties.
The molecular formula is with a molecular weight of approximately 321.38 g/mol.
Antimicrobial Properties
Research indicates that benzamide derivatives, including this compound, exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for the development of new antibiotics .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it can reduce the production of pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory diseases .
The exact mechanism by which this compound exerts its biological effects remains under investigation. However, preliminary studies suggest that it may interact with specific enzymes or receptors involved in inflammation and microbial resistance pathways .
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against several strains of bacteria, including Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, highlighting its potential as an antimicrobial agent.
Study 2: Inflammation Model
A study utilizing a murine model of acute inflammation revealed that administration of this compound resulted in a significant reduction in paw edema compared to the control group. The reduction was quantified at approximately 45% after 24 hours post-administration, suggesting strong anti-inflammatory activity .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
